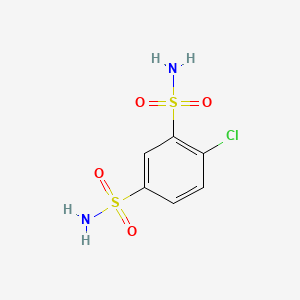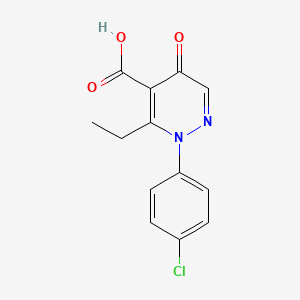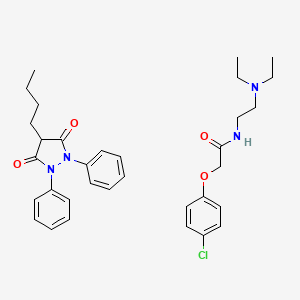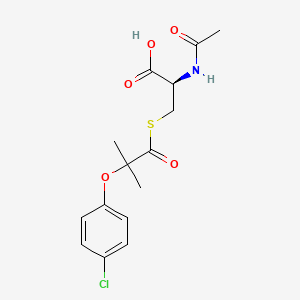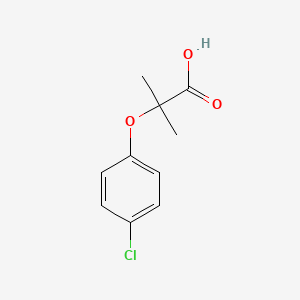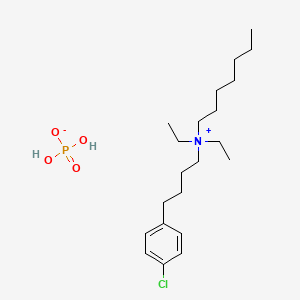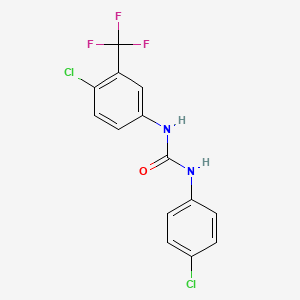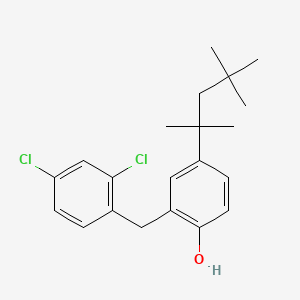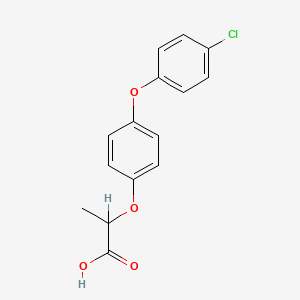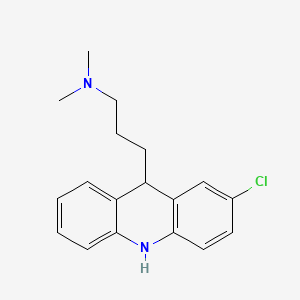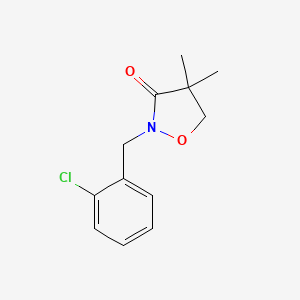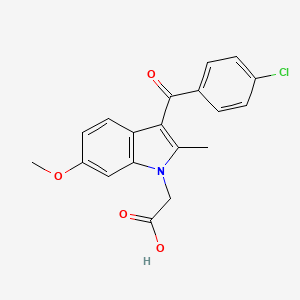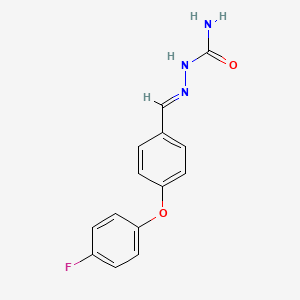
4-(4-氟苯氧基)苯甲醛缩氨基脲
描述
CO 102862 is a chemical compound known for its significant anticonvulsant properties. It has been extensively studied for its potential use in treating epilepsy and other seizure disorders. The compound is a potent sodium channel blocker, which contributes to its effectiveness in preventing seizures .
科学研究应用
CO 102862 has a wide range of scientific research applications:
作用机制
Target of Action
The primary target of 4-(4-Fluorophenoxy)benzaldehyde semicarbazone is the sodium channels in the nervous system . Sodium channels play a crucial role in the generation and propagation of action potentials in neurons, making them a key target for anticonvulsant drugs .
Mode of Action
4-(4-Fluorophenoxy)benzaldehyde semicarbazone acts as a potent sodium channel blocker . By blocking these channels, the compound inhibits the rapid, repetitive firing of neurons, which is a characteristic feature of seizures . This action helps to stabilize the threshold against hyperexcitability and minimize the spread of seizure activity in the brain .
Biochemical Pathways
This suggests that the intact molecule is responsible for the observed effects .
Pharmacokinetics
One study found that most of the drug was converted into one metabolite in rats after oral dosing .
Result of Action
The result of 4-(4-Fluorophenoxy)benzaldehyde semicarbazone’s action is a significant reduction in seizure activity. The compound has been found to offer excellent protection in the rat oral maximal electroshock (MES) screen, a common model used to evaluate the efficacy of anticonvulsant drugs .
准备方法
The synthesis of CO 102862 typically involves the reaction of 4-(4-Fluorophenoxy)benzaldehyde with semicarbazide hydrochloride in the presence of an acid catalyst. The reaction is carried out in an appropriate solvent, such as ethanol, under reflux conditions. The product is then purified through recrystallization .
Industrial production methods for this compound are similar but often involve larger-scale equipment and more stringent controls to ensure purity and yield. The process may include additional steps such as solvent recovery and waste management to comply with environmental regulations .
化学反应分析
CO 102862 undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The compound can be reduced to the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
相似化合物的比较
CO 102862 is unique due to its high potency and selectivity as a sodium channel blocker. Similar compounds include:
- 4-(4-Chlorophenoxy)benzaldehyde semicarbazone
- 4-(4-Bromophenoxy)benzaldehyde semicarbazone
- 4-(4-Nitrophenoxy)benzaldehyde semicarbazone
These compounds also exhibit anticonvulsant properties but differ in their potency and side effect profiles. The fluorine substituent in CO 102862 contributes to its enhanced activity and lower toxicity compared to its analogs .
属性
IUPAC Name |
[(E)-[4-(4-fluorophenoxy)phenyl]methylideneamino]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3O2/c15-11-3-7-13(8-4-11)20-12-5-1-10(2-6-12)9-17-18-14(16)19/h1-9H,(H3,16,18,19)/b17-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUUDVZSPFRUSK-RQZCQDPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)N)OC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)N)OC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181144-66-1 | |
| Record name | CO-102862 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181144661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CO-102862 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0KN11H90GF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-(4-Fluorophenoxy)benzaldehyde semicarbazone exert its anticonvulsant effects?
A1: While the precise mechanism of action remains under investigation, research suggests that 4-(4-Fluorophenoxy)benzaldehyde semicarbazone may exert its anticonvulsant effects through interaction with ion channels. Specifically, studies point towards potential effects on both calcium and sodium channels, impacting neuronal excitability. [5] Further research is necessary to fully elucidate the specific interactions and downstream consequences of this compound on these channels.
Q2: What is known about the metabolism of 4-(4-Fluorophenoxy)benzaldehyde semicarbazone in vivo?
A2: Studies in rats have shown that 4-(4-Fluorophenoxy)benzaldehyde semicarbazone undergoes extensive metabolism, primarily in the liver. [1, 3] The major metabolite identified is the corresponding carboxylic acid, formed through oxidation of the semicarbazone moiety. [3] This metabolite has been detected in plasma, urine, and bile, indicating its role in the compound's elimination. [3] Notably, the major metabolite lacks anticonvulsant activity, suggesting the intact parent compound is responsible for the observed therapeutic effects. [1]
Q3: How does the structure of 4-(4-Fluorophenoxy)benzaldehyde semicarbazone relate to its anticonvulsant activity?
A3: Research suggests that specific structural features of 4-(4-Fluorophenoxy)benzaldehyde semicarbazone are crucial for its anticonvulsant activity. The presence of an aryl binding site with an aryl/alkyl hydrophobic group, a hydrogen bonding domain, and an electron donor group are considered key elements. [4] These structural characteristics likely contribute to the compound's interaction with its molecular target, potentially influencing its binding affinity and overall efficacy.
Q4: Are there any potential concerns regarding the safety and toxicity of 4-(4-Fluorophenoxy)benzaldehyde semicarbazone?
A4: While 4-(4-Fluorophenoxy)benzaldehyde semicarbazone has shown promise as an anticonvulsant, further research is needed to fully evaluate its safety and toxicity profile. Studies are necessary to assess potential long-term effects, determine a safe therapeutic window, and identify any potential adverse effects associated with its use.
Q5: What analytical techniques have been employed to study 4-(4-Fluorophenoxy)benzaldehyde semicarbazone?
A5: Various analytical methods have been utilized to characterize and quantify 4-(4-Fluorophenoxy)benzaldehyde semicarbazone and its metabolites. Mass spectrometry played a crucial role in identifying the major metabolite, confirming its structure as 1-[4-(4-fluoro-phenoxy)benzoyl]semicarbazide. [1] Radiolabeling studies using [(14)C]Co 102862 have been employed to investigate the compound's pharmacokinetics, tissue distribution, and excretion patterns in rats. [3] These studies provide valuable insights into the compound's behavior in vivo.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


